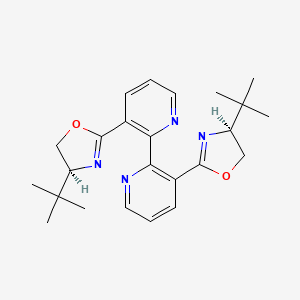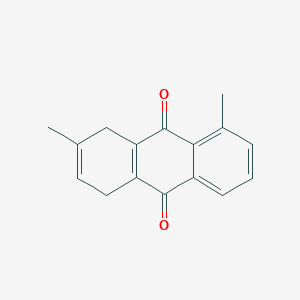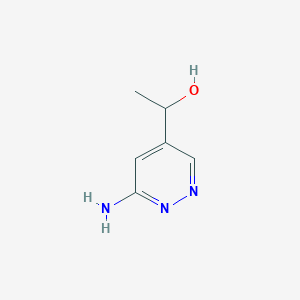
1-(6-Aminopyridazin-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Aminopyridazin-4-yl)ethan-1-ol is an organic compound that features a pyridazine ring substituted with an amino group at the 6-position and an ethan-1-ol group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminopyridazin-4-yl)ethan-1-ol typically involves the reaction of 6-chloropyridazine with ethanolamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the ethanolamine group. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions and improving the overall efficiency of the process .
化学反応の分析
Types of Reactions: 1-(6-Aminopyridazin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or other substituted derivatives.
科学的研究の応用
1-(6-Aminopyridazin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-(6-Aminopyridazin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
類似化合物との比較
2-(4-(6-Aminopyridazin-3-yl)piperazin-1-yl)ethan-1-ol: This compound has a similar structure but with a piperazine ring instead of a pyridazine ring.
1-(6-Fluoropyridin-2-yl)ethan-1-ol: This compound has a fluorine atom instead of an amino group.
Uniqueness: 1-(6-Aminopyridazin-4-yl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyridazine ring. This dual functionality allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
特性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC名 |
1-(6-aminopyridazin-4-yl)ethanol |
InChI |
InChI=1S/C6H9N3O/c1-4(10)5-2-6(7)9-8-3-5/h2-4,10H,1H3,(H2,7,9) |
InChIキー |
FRYNHYHRDZNCSJ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=NN=C1)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)


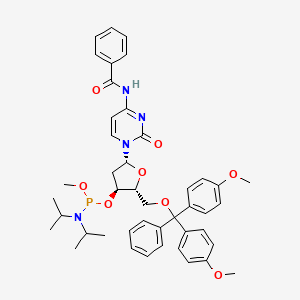
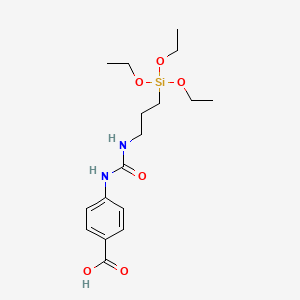
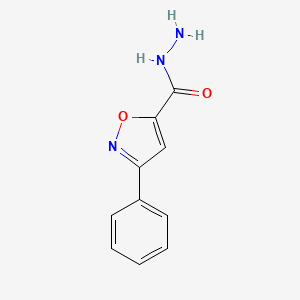
![6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15248912.png)
![[1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone](/img/structure/B15248919.png)

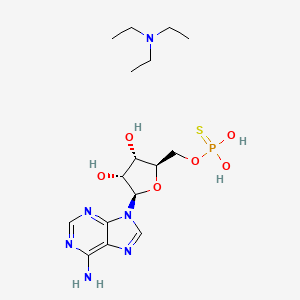

![(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronicacid](/img/structure/B15248949.png)
